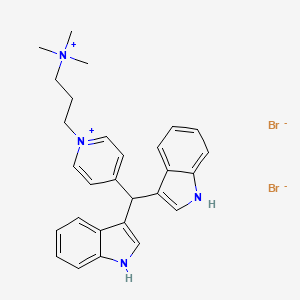

4-(Diindol-3-ylmethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide

Description

Properties

CAS No. |

21074-48-6 |

|---|---|

Molecular Formula |

C28H32Br2N4 |

Molecular Weight |

584.4 g/mol |

IUPAC Name |

3-[4-[bis(1H-indol-3-yl)methyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide |

InChI |

InChI=1S/C28H32N4.2BrH/c1-32(2,3)18-8-15-31-16-13-21(14-17-31)28(24-19-29-26-11-6-4-9-22(24)26)25-20-30-27-12-7-5-10-23(25)27;;/h4-7,9-14,16-17,19-20,28-30H,8,15,18H2,1-3H3;2*1H/q+2;;/p-2 |

InChI Key |

AXQLCHBHLBDYIF-UHFFFAOYSA-L |

Canonical SMILES |

C[N+](C)(C)CCC[N+]1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54.[Br-].[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Di(1H-indol-3-yl)methyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Formation of the Indole Derivative: The indole derivative is synthesized through a Fischer indole synthesis reaction.

Alkylation: The indole derivative undergoes alkylation with a suitable alkyl halide to introduce the trimethylammonio group.

Coupling with Pyridine: The alkylated indole is then coupled with a pyridine derivative under specific reaction conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(Di(1H-indol-3-yl)methyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce partially hydrogenated compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique combination of indole, pyridine, and quaternary ammonium functional groups, with a molecular formula of C₃₃H₃₉Br₂N₃. Its structure enhances solubility and biological activity, making it a valuable candidate for further research in medicinal chemistry and biochemistry.

Biological Research Applications

-

Biomolecular Interaction Studies :

- This compound serves as a probe to study interactions with various biomolecules. Its ability to bind to specific enzymes and receptors allows researchers to modulate their activity, providing insights into cellular mechanisms and potential therapeutic effects.

-

Cellular Uptake and Targeting :

- The quaternary ammonium group in the compound enhances its binding affinity, facilitating cellular uptake. This characteristic is crucial for designing drug delivery systems that target specific cells or tissues effectively.

-

Anticancer Research :

- Preliminary studies indicate that 4-(Diindol-3-ylmethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide may exhibit anticancer properties by inducing apoptosis in cancer cells. Further research is needed to elucidate the underlying mechanisms and therapeutic potential.

Case Study 1: Anticancer Activity

A study investigating the anticancer effects of 4-(Diindol-3-ylmethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide on various cancer cell lines demonstrated significant cytotoxicity at specific concentrations. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a lead compound for developing new cancer therapies.

Case Study 2: Drug Delivery Systems

Research focused on utilizing this compound in drug delivery systems showed promising results in improving the bioavailability of poorly soluble drugs. By modifying the drug's surface properties through the incorporation of this compound, researchers achieved enhanced cellular uptake and targeted delivery to tumor sites.

Mechanism of Action

The mechanism of action of 4-(Di(1H-indol-3-yl)methyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The quaternary ammonium group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and its analogs:

Key Observations:

- Fluorescence : Styryl dyes (e.g., FM4-64, RH 414) exhibit red-shifted emission due to extended conjugation; indole’s electron-rich structure may alter quantum yield or Stokes shift .

- Molecular Weight : Bulky substituents (e.g., indole, styryl) increase molecular weight, impacting diffusion kinetics in biological systems.

Research Findings and Limitations

- Synthetic Challenges : The target compound’s diindolylmethyl group may complicate synthesis, requiring precise stoichiometry to avoid cross-reactions .

- Contradictions : lists a related indole-ethyl analog but lacks spectral or purity data, highlighting gaps in characterization.

- Performance Gaps : Compared to FM dyes, the target’s fluorescence efficiency and photostability remain unverified, necessitating further study.

Biological Activity

4-(Diindol-3-ylmethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide, a quaternary ammonium compound, has garnered attention due to its unique structural properties and potential biological activities. This compound combines indole and pyridine functionalities, which are known for their diverse biological effects, particularly in cancer research and cellular signaling pathways.

- Molecular Formula : C28H32Br2N4

- Molecular Weight : 584.4 g/mol

- CAS Number : 21074-48-6

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The quaternary ammonium group enhances its binding affinity, facilitating cellular uptake and interaction with intracellular targets. This interaction can modulate enzyme activity and influence cellular signaling pathways, which is crucial for understanding its therapeutic potential.

Anticancer Properties

Research indicates that 4-(Diindol-3-ylmethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide exhibits significant anticancer properties. It has been studied for its ability to:

- Induce apoptosis in cancer cells.

- Inhibit tumor growth through modulation of key signaling pathways.

For example, studies have shown that similar compounds derived from diindolylmethane (DIM) can suppress tumor growth and metastasis in various cancer models by regulating gene expression related to cell proliferation and apoptosis .

Interaction with Biological Macromolecules

The compound has been identified as a biochemical probe that can bind to specific proteins and nucleic acids, influencing their function. This property is particularly valuable in drug design and development, where understanding the interactions between small molecules and biological macromolecules can lead to novel therapeutic strategies .

Study 1: Antitumor Activity in Breast Cancer Models

In a study involving breast cancer cell lines (T47D and MDA-MB-231), 4-(Diindol-3-ylmethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide demonstrated the ability to downregulate pro-metastatic proteins, leading to reduced tumor growth. The mechanism involved the induction of microRNAs that target oncogenes, effectively reversing drug resistance in these models .

Study 2: Epithelial-to-Mesenchymal Transition (EMT)

Research on pancreatic cancer cells (MiaPaCa-2) revealed that this compound could upregulate E-cadherin expression while downregulating ZEB1 and vimentin, markers associated with EMT. This suggests that it may play a role in preventing metastasis by maintaining epithelial characteristics in cancer cells .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-(2-Indol-3-ylethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide | C25H30Br2N4 | Similar structure; studied for anticancer activity |

| N-(3-Triethylammoniumpropyl)-4-(4-diethylamino)styryl)pyridinium dibromide | C25H34BrN3 | Used as a membrane marker; shares quaternary ammonium properties |

| 4-(2-Indol-1-ylethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide | C21H29Br2N3 | Different substituents; potential applications in research |

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing this compound?

Methodological Answer:

- Synthesis : Utilize multi-step organic synthesis involving nucleophilic substitution and quaternization reactions. For example, indole derivatives can be functionalized via alkylation, followed by pyridinium ring formation under controlled pH and temperature. Low-temperature conversions (e.g., −78°C for bromo-alcohol intermediates) and protecting group strategies (e.g., tert-butyldimethylsilyl groups) are critical to prevent side reactions .

- Purification : Employ recrystallization or preparative HPLC to isolate the compound, ensuring >95% purity.

- Characterization :

- Structural Confirmation : Use ¹H/¹³C NMR in deuterated solvents to verify substituent positions and quaternary ammonium groups. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., theoretical M.W. ~581.48 g/mol for C28H43Br2N3) .

- Purity Assessment : Combine HPLC with UV-Vis detection (λmax ~300–400 nm for styryl chromophores) and elemental analysis .

Q. Table 1: Key Physicochemical Properties (Analogous to RH 414 )

| Property | Value/Description |

|---|---|

| Molecular Formula | C28H43Br2N3 |

| Molecular Weight | ~581.48 g/mol |

| Chemical Class | Pyridinium dibromide (styryl derivative) |

| Spectral Features | UV-Vis absorbance in visible range |

Q. How can researchers ensure compound stability during storage and experimentation?

Methodological Answer:

- Storage : Store as a lyophilized solid at −20°C in amber vials to prevent photodegradation. For aqueous solutions, use inert buffers (pH 6–7) and avoid repeated freeze-thaw cycles.

- Stability Testing : Conduct accelerated degradation studies under varying temperatures (40–60°C), humidity (75% RH), and light exposure. Monitor via HPLC to track decomposition products (e.g., free indole or pyridine derivatives) .

Advanced Research Questions

Q. What experimental designs are suitable for studying its electrochemical or photophysical properties?

Methodological Answer:

- Electrochemical Analysis : Perform cyclic voltammetry (CV) in acetonitrile with 0.1 M TBAPF6 as the supporting electrolyte. Measure redox potentials to assess electron-transfer behavior, akin to studies on bipyridinium dibromides .

- Photophysical Studies : Use time-resolved fluorescence spectroscopy to evaluate excited-state dynamics. Compare quantum yields with structurally similar styryl dyes (e.g., RH 414) to infer intramolecular charge transfer mechanisms .

Q. Table 2: Experimental Conditions for Electrochemical Analysis

| Parameter | Condition |

|---|---|

| Solvent | Acetonitrile |

| Supporting Electrolyte | 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) |

| Scan Rate | 50–200 mV/s |

| Reference Electrode | Ag/AgCl |

Q. How can researchers resolve contradictions in reported bioactivity data?

Methodological Answer:

- Data Harmonization : Replicate assays under standardized conditions (e.g., cell line, incubation time, concentration). For example, discrepancies in cytotoxicity may arise from varying cell permeability; use flow cytometry to quantify intracellular accumulation .

- Mechanistic Profiling : Combine molecular docking (targeting indole-binding proteins) with kinase inhibition assays to validate hypothesized targets. Cross-reference with proteomics data to identify off-target effects .

Q. What advanced techniques are recommended for studying its polymorphic forms?

Methodological Answer:

- Polymorph Screening : Use solvent-mediated crystallization (e.g., ethanol/water mixtures) under controlled cooling rates. Characterize forms via X-ray diffraction (XRD) and differential scanning calorimetry (DSC) .

- Stability Ranking : Compare thermodynamic stability by measuring melting points and hygroscopicity. Computational modeling (e.g., DFT) can predict dominant polymorphs under specific conditions .

Q. Table 3: Common Analytical Techniques for Polymorphism Studies

| Technique | Application |

|---|---|

| X-ray Diffraction (XRD) | Crystal structure determination |

| DSC | Melting point and phase transitions |

| FTIR | Hydrogen bonding patterns |

Q. How should researchers design experiments to investigate its interactions with biological membranes?

Methodological Answer:

- Membrane Binding Assays : Use surface plasmon resonance (SPR) with lipid bilayers or liposomes. Monitor binding kinetics in real-time under physiological ionic strength .

- Fluorescence Quenching : Incorporate environment-sensitive probes (e.g., Laurdan) to assess membrane fluidity changes upon compound addition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.